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molecular formula C11H12O5 B8591790 Dimethyl 4-hydroxymethylphthalate CAS No. 170433-63-3

Dimethyl 4-hydroxymethylphthalate

Cat. No. B8591790
M. Wt: 224.21 g/mol
InChI Key: SFMGRZPVYXQKIZ-UHFFFAOYSA-N
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Patent
US06011174

Procedure details

1.43 g of 1,2-dimethyl 1,2,4-benzenetricarboxylate was dissolved in 20 ml of tetrahydrofuran, and 20 ml of a 1M tetrahydrofuran solution of a borane-tetrahydrofuran complex, was added, followed by stirring at room temperature overnight. The reaction solution was extracted by an addition of ethyl ether and water, and the organic layer was post-treated in accordance with a usual method. Then, the product was purified by silica gel column chromatography (hexane/ethyl acetate=4/1→1/1) to obtain 1.31 g of the above identified compound as a colorless oily substance.
Name
1,2-dimethyl 1,2,4-benzenetricarboxylate
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:14]([O:16][CH3:17])=[O:15])[C:2]([C:10]([O:12][CH3:13])=[O:11])=[CH:3][C:4]([C:7]([O-])=[O:8])=[CH:5][CH:6]=1>O1CCCC1>[OH:8][CH2:7][C:4]1[CH:3]=[C:2]([C:10]([O:12][CH3:13])=[O:11])[C:1](=[CH:6][CH:5]=1)[C:14]([O:16][CH3:17])=[O:15]

Inputs

Step One
Name
1,2-dimethyl 1,2,4-benzenetricarboxylate
Quantity
1.43 g
Type
reactant
Smiles
C=1(C(=CC(=CC1)C(=O)[O-])C(=O)OC)C(=O)OC
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction solution was extracted by an addition of ethyl ether and water
ADDITION
Type
ADDITION
Details
the organic layer was post-treated in accordance with a usual method
CUSTOM
Type
CUSTOM
Details
Then, the product was purified by silica gel column chromatography (hexane/ethyl acetate=4/1→1/1)
CUSTOM
Type
CUSTOM
Details
to obtain 1.31 g of the

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
OCC=1C=C(C(C(=O)OC)=CC1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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